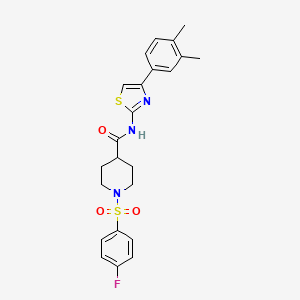
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological properties. The molecular formula is C19H20FN3O2S with a molecular weight of approximately 373.45 g/mol.
The primary mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to interact with:
- Factor Xa (FXa) : This enzyme plays a crucial role in the coagulation cascade. Inhibition of FXa leads to decreased thrombin generation, which can have antithrombotic effects.
- Cytokine pathways : Some derivatives have shown the ability to modulate inflammatory responses by affecting cytokine production.
Antiviral Activity
Recent studies have indicated that thiazole derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have demonstrated:
- Inhibition of viral replication : Certain thiazole derivatives were effective against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with EC50 values ranging from 5 to 28 μM .
Antitumor Activity
Research has also highlighted the potential of thiazole-based compounds in oncology:
- Inhibition of cancer cell proliferation : Some studies have reported that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral activity of a thiazole derivative against HCV and found an IC50 value of 9.19 μM, indicating significant antiviral potential .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on human cell lines, revealing a selectivity index that suggested lower toxicity compared to established antiviral agents like ribavirin .
Data Tables
Propiedades
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-3-4-18(13-16(15)2)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)20-7-5-19(24)6-8-20/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYVMGBTWQKECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














